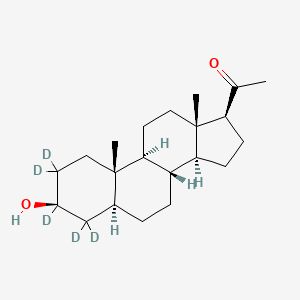
Isopregnanolone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopregnanolone-d5: , also known as 3β-hydroxy-5α-pregnan-20-one, is a deuterated form of isopregnanolone. It is an endogenous neurosteroid and a natural 3β-epimer of allopregnanolone. This compound is primarily used in scientific research due to its unique properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopregnanolone-d5 is synthesized from progesterone through the actions of the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase. The intermediate in this two-step transformation is 5α-dihydroprogesterone .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents to replace hydrogen atoms with deuterium, enhancing the stability and traceability of the compound in research applications .
Análisis De Reacciones Químicas
Types of Reactions: Isopregnanolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the functional group being replaced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Isopregnanolone-d5 is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and other analytical techniques to trace metabolic pathways.
Biology: It helps in studying the metabolism and function of neurosteroids in the brain.
Medicine: Research on its potential therapeutic effects, particularly in neuropsychiatric disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Isopregnanolone-d5 acts as a subunit-selective negative allosteric modulator of the GABA-A receptor. It antagonizes some of the GABA-A receptor-mediated effects of allopregnanolone, such as anesthesia and sedation, but does not affect learning impairment. It does not have hormonal effects and selectively antagonizes allopregnanolone without affecting other GABA-A receptor positive allosteric modulators .
Comparación Con Compuestos Similares
Allopregnanolone: A positive allosteric modulator of the GABA-A receptor with sedative and anxiolytic effects.
Pregnanolone: Another neurosteroid with similar properties to allopregnanolone.
Epipregnanolone: A 3β-epimer of pregnanolone with distinct pharmacological properties.
Uniqueness: Isopregnanolone-d5 is unique due to its deuterated form, which enhances its stability and traceability in research applications. Unlike allopregnanolone, it acts as a negative allosteric modulator of the GABA-A receptor, providing a different mechanism of action and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H34O2 |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
Clave InChI |
AURFZBICLPNKBZ-NKAYSGSZSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4C(=O)C)C)C)([2H])[2H])O |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


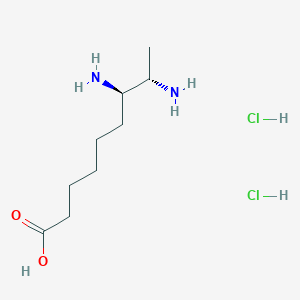
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
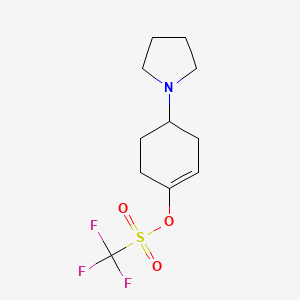
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
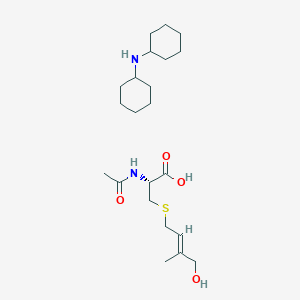
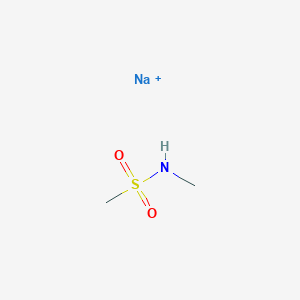
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

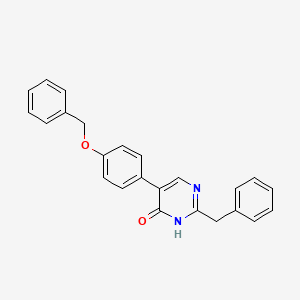
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
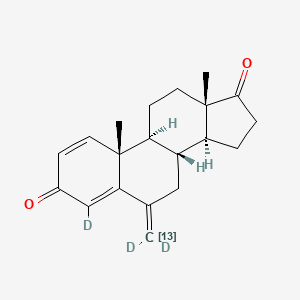
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
